![molecular formula C34H37N5O4 B1684438 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide CAS No. 910232-84-7](/img/structure/B1684438.png)
4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide
Overview
Description
CGI1746 is a potent, selective inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = 1.9 nM), a non-receptor tyrosine kinase that is important in B lymphocyte development. It blocks both auto-and trans-phosphorylation of BTK by occupying an SH3 binding pocket in the un-phosphorylated enzyme. CGI1746 prevents B-cell antigen receptor-mediated B lymphocyte proliferation and suppresses FCγRIII-induced TNFα, IL-1β, and IL-6 production in macrophages. It reduces cytokine levels within joints and ameliorates symptoms in a mouse model of autoantibody-induced arthritis.
CGI1746 is a small-molecule Btk inhibitor chemotype with a new binding mode that stabilizes an inactive nonphosphorylated enzyme conformation. CGI1746 has exquisite selectivity for Btk and inhibits both auto- and transphosphorylation steps necessary for enzyme activation.
Scientific Research Applications
BTK Inhibition
CGI-1746 is identified as a potent and reversible Bruton’s tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases .
Treatment of Inflammatory and Autoimmune Diseases
CGI-1746 has shown potential in treating inflammatory and autoimmune diseases . It inhibits both transphosphorylation (Tyr551) and autophosphorylation (Tyr223) dose-dependently and efficiently, as well as anti-IgM-induced human B cell proliferation .
Regulation of Inflammatory Arthritis
CGI-1746 has been demonstrated to regulate inflammatory arthritis by two distinct mechanisms, by blocking B-cell receptor–dependent B-cell proliferation, and by abolishing TNFα, IL-1β .
Proteasome Inhibition
CGI-1746 has been found to inhibit protein degradation by a purified 26S proteasome . This allosteric inhibition of the proteasome’s ATPase and peptidase activities represents a conceptually novel mode of inhibition .
Synergistic Effect with Proteasome Inhibitors
CGI-1746 has shown a strong synergy with proteasome inhibitors (PIs) in reducing the viability of cells derived from B-cell malignancies . This synergy is due to an off-target effect of CGI-1746, and it occurs even in cells that do not express BTK .
Future Drug Development
The unique inhibitory effects of CGI-1746 on both BTK and the proteasome suggest that it may be useful for future drug development . Its novel mode of inhibition provides valuable insights for the rational design of safe and effective small-molecule inhibitors .
Mechanism of Action
Target of Action
CGI-1746 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Mode of Action
CGI-1746 potently inhibits both auto- and transphosphorylation of BTK . It binds to un-phosphorylated BTK and stabilizes it in an inactive enzyme state . This inhibition blocks both transphosphorylation (Tyr551) and autophosphorylation (Tyr223) dose-dependently and efficiently .
Biochemical Pathways
BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, CGI-1746 affects these signaling pathways, which play central roles in immunity .
Pharmacokinetics
These efforts have focused on improving the bioavailability of these compounds in preclinical animal models .
Result of Action
In cellular assays, CGI-1746 blocks B-cell antigen receptor-mediated B-cell proliferation and suppresses the production of IL-6, IL-1β, and TNF in macrophages . This results in a robust anti-arthritic activity in experimental mouse models .
Action Environment
It is known that the efficacy of btk inhibitors can be influenced by factors such as the presence of other signaling molecules and the specific cellular environment .
properties
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCFQDXHMUPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647724 | |
Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide | |
CAS RN |
910232-84-7 | |
Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of CGI1746 and how does it interact with it?
A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].
Q2: What are the downstream effects of CGI1746 inhibiting BTK?
A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].
Q3: Does CGI1746 interact with other kinases besides BTK?
A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].
Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?
A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].
Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?
A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].
Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?
A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.
Q7: Are there any known resistance mechanisms to CGI1746?
A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].
Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?
A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:
- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].
- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].
- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].
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